3-(Pyridin-3-yloxy)propan-1-amine
Overview
Description
3-(Pyridin-3-yloxy)propan-1-amine is an organic compound with the molecular formula C8H12N2O. It is characterized by the presence of a pyridine ring attached to a propan-1-amine group through an oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yloxy)propan-1-amine typically involves the reaction of 3-hydroxypyridine with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyridine ring is replaced by the propan-1-amine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yloxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-(Pyridin-3-yloxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yloxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)propan-1-amine: Similar structure but lacks the oxygen atom connecting the pyridine ring and the propan-1-amine group.
3-(Pyridin-2-yloxy)propan-1-amine: Similar structure but with the oxygen atom attached to the 2-position of the pyridine ring.
3-(Pyridin-4-yloxy)propan-1-amine: Similar structure but with the oxygen atom attached to the 4-position of the pyridine ring
Uniqueness
3-(Pyridin-3-yloxy)propan-1-amine is unique due to the specific positioning of the oxygen atom at the 3-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-pyridin-3-yloxypropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBFDMRGWLFIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436847 | |
Record name | 3-(3-Pyridyloxy)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112086-55-2 | |
Record name | 3-(3-Pyridyloxy)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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